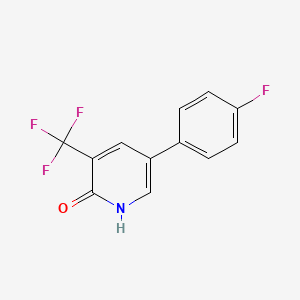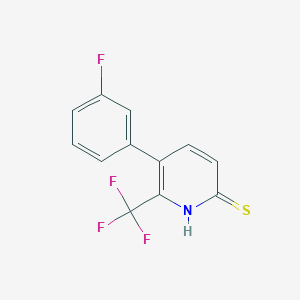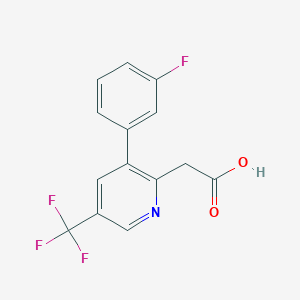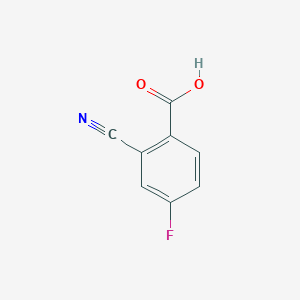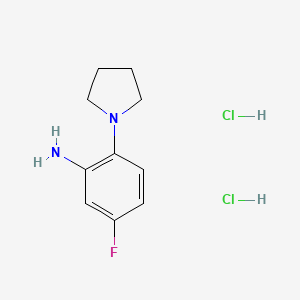
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Overview
Description
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, also known as 5-Fluoro-2-pyrrolidone, is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromatic rings. This particular compound is composed of one nitrogen atom and two carbon atoms, as well as a halogen atom, fluorine. This compound is used in a variety of scientific research applications, such as drug development, biochemistry, and pharmacology. The purpose of
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is often used in scientific research applications due to its ability to bind to a variety of proteins and receptors. It has been used in drug development as a potential drug candidate for the treatment of various diseases, such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been used in biochemistry and pharmacology to study the structure and function of proteins and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is not fully understood; however, it is believed to act as a ligand, binding to proteins and receptors in the body. This binding is thought to result in a variety of biochemical and physiological effects, including the modulation of signal transduction pathways and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride are not fully understood; however, it is believed to have a variety of effects on the body. It has been shown to modulate signal transduction pathways, regulate gene expression, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride in scientific research offers a number of advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the lab. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride include further research into its mechanism of action, its potential therapeutic applications, and its potential as a drug candidate. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its synthesis method could lead to improved methods for its production.
properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZENJBVHAWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








